Vulgaxanthin-I

Übersicht

Beschreibung

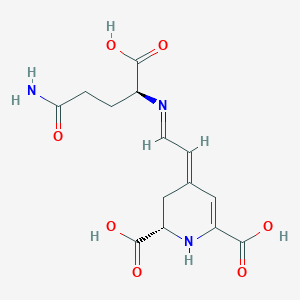

Vulgaxanthin-I is a type of betaxanthin, which are the predominant yellow plant pigments found in red beets and other plants like Mirabilis jalapa and swiss chard . They are antioxidant pigments . This compound has a molecular formula of C14H17N3O7 .

Synthesis Analysis

Vulgaxanthins are synthesized from betalamic acid and different amino acids or amines . The type of betalamic acid substituent determines the class of betalains . The most common betacyanin is betanin, present in red beets Beta vulgaris, which is a glucoside of betanidin .Molecular Structure Analysis

This compound has a molecular formula of C14H17N3O7 . It has an average mass of 339.301 Da and a monoisotopic mass of 339.106659 Da . It contains 41 bonds in total, including 24 non-H bonds, 7 multiple bonds, 9 rotatable bonds, 7 double bonds, 1 six-membered ring, 3 carboxylic acids (aliphatic), 1 primary amide (aliphatic), 1 imine (aliphatic), and 1 secondary amine (aliphatic) .Chemical Reactions Analysis

This compound is involved in several chemical reactions. For example, Vulgaxanthin-II + Ammonia + NADH can yield this compound + NAD + + H2O . Also, Betalamic acid + L-Glutamine + ATP can yield this compound + ADP + Orthophosphate .Physical and Chemical Properties Analysis

This compound has a density of 1.6±0.1 g/cm3, a boiling point of 738.0±60.0 °C at 760 mmHg, and a flash point of 400.2±32.9 °C . It has a molar refractivity of 78.5±0.5 cm3, a polar surface area of 179 Å2, and a molar volume of 216.7±7.0 cm3 .Wissenschaftliche Forschungsanwendungen

Photophysical Properties

Vulgaxanthin-I, a betaxanthin pigment, has been characterized for its photophysical properties. In a study by Wendel et al. (2015), this compound's photoexcitation was observed, indicating two stereoisomeric forms in aqueous and alcoholic solutions. This research suggests a photoprotective role of betaxanthins in vivo due to efficient dissipation of absorbed light energy as heat (Wendel et al., 2015).

Betaxanthin Formation

Research on hairy root cultures of Beta vulgaris var. lutea by Hempel and Böhm (1997) revealed this compound as a predominant betaxanthin. This study indicates that this compound's formation can be influenced by the feeding of specific amino acids, highlighting its role in the biosynthesis of betaxanthins (Hempel & Böhm, 1997).

Immunomodulatory Properties

A recent study by Wang et al. (2022) explored the absorption, transport, and immunomodulatory properties of this compound in intestinal epithelial cells. The study showed that this compound possesses anti-inflammatory effects and contributes to lowering inflammatory markers and mitigating oxidative stress. These findings imply potential applications in ameliorating inflammatory intestinal diseases (Wang et al., 2022).

Wirkmechanismus

Target of Action

Vulgaxanthin-I, a type of betalain, primarily targets intestinal epithelial cells . These cells play a crucial role in nutrient absorption and serve as a barrier against harmful substances .

Mode of Action

This compound interacts with its targets to exert anti-inflammatory effects . It attenuates the transcription of pro-inflammatory mediators such as cyclooxygenase-2 and inducible NO-synthase . This interaction results in changes in the cell signaling pathways related to inflammation and redox reactions .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the inflammatory response pathway . By inhibiting the transcription of pro-inflammatory mediators, this compound can mitigate the inflammatory response . This action has downstream effects on other pathways, including those related to oxidative stress .

Pharmacokinetics

This compound exhibits overall low permeability, with a Papp of 4.2–8.9 × 10 −7 cm s −1 . It has higher absorption intensities compared to other betalains, which may be attributed to its smaller molecular size and greater lipophilicity . These properties impact the bioavailability of this compound, influencing its efficacy in the body .

Result of Action

The primary result of this compound’s action is the reduction of inflammatory markers and mitigation of oxidative stress . This implies the potential of this compound to ameliorate inflammatory intestinal disease .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the absorption and transport patterns of this compound into intestinal epithelial cells can vary depending on the conditions in the intestinal environment . Additionally, the stability of this antioxidant can be affected by water activity .

Safety and Hazards

Zukünftige Richtungen

Research on betalains, including Vulgaxanthin-I, is focused on their structure elucidation, methods of their separation and analysis, biological activities, bioavailability, factors affecting their stability, industrial applications as a plant-based food, natural colorants, drugs, and cosmetics as well as methods for high-yield production and stabilization . The greater efficacy of betanin in scavenging radical and promoting antioxidant response might, to some extent, compensate for its poorer absorption efficiency, as demonstrated by the Caco-2 cell model .

Biochemische Analyse

Biochemical Properties

Vulgaxanthin-I plays a significant role in biochemical reactions, particularly in the context of its antioxidant and anti-inflammatory properties. It interacts with various enzymes and proteins, including cyclooxygenase-2 and inducible nitric oxide synthase, which are involved in inflammatory processes . This compound has been shown to attenuate the transcription of these pro-inflammatory mediators, thereby reducing inflammation. Additionally, it interacts with antioxidant enzymes such as heme oxygenase-1, contributing to its antioxidant effects .

Cellular Effects

This compound exerts several effects on different types of cells and cellular processes. In intestinal epithelial cells, it has been observed to lower inflammatory markers and mitigate oxidative stress . This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been shown to reduce the transcription of pro-inflammatory mediators and increase the expression of antioxidant enzymes . These effects suggest that this compound may have potential therapeutic applications in inflammatory intestinal diseases.

Molecular Mechanism

The molecular mechanism of this compound involves its interactions with various biomolecules. It exerts its effects through binding interactions with enzymes and proteins involved in inflammatory and oxidative stress pathways. This compound inhibits the activity of cyclooxygenase-2 and inducible nitric oxide synthase, leading to reduced production of pro-inflammatory mediators . Additionally, it activates antioxidant enzymes such as heme oxygenase-1, enhancing the cellular antioxidant response . These molecular interactions contribute to the overall anti-inflammatory and antioxidant effects of this compound.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term impact on cellular function. Studies have shown that this compound has low permeability in intestinal epithelial cells, with higher absorption intensities attributed to its smaller molecular size and greater lipophilicity . Over time, this compound continues to exhibit anti-inflammatory and antioxidant effects, suggesting its potential for long-term therapeutic use.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been shown to reduce inflammation and oxidative stress without causing adverse effects . At higher doses, there may be potential toxic effects, although specific studies on the toxicity of this compound at high doses are limited. It is important to determine the optimal dosage to maximize the therapeutic benefits while minimizing any potential risks.

Metabolic Pathways

This compound is involved in various metabolic pathways, including those related to its antioxidant and anti-inflammatory properties. It interacts with enzymes such as cyclooxygenase-2 and inducible nitric oxide synthase, which are involved in the production of pro-inflammatory mediators . Additionally, this compound influences metabolic flux and metabolite levels by modulating the activity of antioxidant enzymes like heme oxygenase-1 . These interactions contribute to its overall effects on cellular metabolism and health.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its molecular properties. Studies have shown that this compound has low permeability in intestinal epithelial cells, which may be attributed to its smaller molecular size and greater lipophilicity . This compound is absorbed and transported into cells, where it exerts its anti-inflammatory and antioxidant effects. The distribution of this compound within tissues is likely influenced by its interactions with transporters and binding proteins.

Subcellular Localization

This compound is localized within specific subcellular compartments, where it exerts its activity and function. The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. These localization signals ensure that this compound is present in the appropriate cellular locations to interact with its target biomolecules and exert its effects .

Eigenschaften

IUPAC Name |

(2S,4E)-4-[2-[(1S)-4-amino-1-carboxy-4-oxobutyl]iminoethylidene]-2,3-dihydro-1H-pyridine-2,6-dicarboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N3O7/c15-11(18)2-1-8(12(19)20)16-4-3-7-5-9(13(21)22)17-10(6-7)14(23)24/h3-5,8,10,17H,1-2,6H2,(H2,15,18)(H,19,20)(H,21,22)(H,23,24)/b7-3-,16-4?/t8-,10-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDBJJFJKNSKTSW-MEWJKSKXSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(NC(=CC1=CC=NC(CCC(=O)N)C(=O)O)C(=O)O)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C\1[C@H](NC(=C/C1=C/C=N[C@@H](CCC(=O)N)C(=O)O)C(=O)O)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N3O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201317383 | |

| Record name | Vulgaxanthin I | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201317383 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

339.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

904-62-1 | |

| Record name | Vulgaxanthin I | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=904-62-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Vulgaxanthin-I | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000904621 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Vulgaxanthin I | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201317383 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | VULGAXANTHIN-I | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/37AJD0527U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of vulgaxanthin-I?

A1: this compound has a molecular formula of C20H22N2O10 and a molecular weight of 446.4 g/mol.

Q2: What are the key structural features of this compound?

A2: this compound is a betaxanthin, a subclass of betalains characterized by the presence of betalamic acid in their chemical structure. [] It possesses a conjugated system responsible for its yellow color, similar to other betaxanthins.

Q3: What analytical techniques are used to identify and quantify this compound?

A3: Several techniques are employed, including:

- High-Performance Liquid Chromatography (HPLC): Used to separate and quantify individual betalains, including this compound. [, , ]

- Liquid Chromatography-Mass Spectrometry (LC-MS): Provides accurate identification and quantification by analyzing the mass-to-charge ratio of ions. [, , , ]

- Ultra-High Performance Liquid Chromatography coupled with Quadrupole Time-of-Flight Mass Spectrometry (UPLC-QTOF-MS): Offers enhanced sensitivity and resolution for precise identification and quantification. []

- UV/Vis Spectrophotometry: Measures absorbance at specific wavelengths to estimate the concentration of pigments like this compound. []

Q4: What are the potential health benefits associated with this compound?

A4: While research is ongoing, studies suggest that this compound, like other betalains, might possess antioxidant, anti-inflammatory, and potential anticancer properties. [, , ]

Q5: What are the potential applications of this compound?

A5: this compound shows promise as:

- Natural Food Colorant: Its vibrant yellow color makes it a potential alternative to synthetic dyes in various food products. [, , ]

- Functional Food Ingredient: Its potential health benefits, particularly its antioxidant properties, could lead to its incorporation into functional foods and beverages. [, ]

- Cosmetic Ingredient: Natural pigments like this compound are increasingly explored for their potential in cosmetic formulations. []

Q6: How stable is this compound under different conditions?

A6: this compound, like other betalains, is sensitive to several factors:

- Temperature: Heat can degrade this compound, and its degradation kinetics have been studied at various temperatures. [, , ]

- pH: this compound is most stable at a slightly acidic pH (around 5.7). [, ] Its stability decreases under highly alkaline conditions. []

- Light: Exposure to light can accelerate its degradation. []

- Oxygen: The presence of oxygen can promote oxidative degradation. []

Q7: What strategies can be employed to enhance the stability of this compound in food and other applications?

A7: Several methods can improve its stability:

- Encapsulation: Techniques like freeze-drying and spray-drying can encapsulate this compound within protective matrices, shielding it from degradation factors. [, ]

- Addition of Stabilizers: Compounds like ascorbic acid can act as antioxidants, preventing oxidative degradation. []

- Control of Storage Conditions: Storing products containing this compound in a cool, dark, and oxygen-free environment can help preserve its stability. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[5-(2,5-Dimethyl-1H-pyrrol-1-yl)-1,3,4-thiadiazol-2-yl]piperidine-3-carboxylic acid](/img/structure/B3165785.png)

![2,6-difluoro-N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]benzamide](/img/structure/B3165796.png)

![(2-Methylbenzo[d]oxazol-5-yl)methanamine](/img/structure/B3165812.png)

![Butyl[(2,6-dichlorophenyl)methyl]amine hydrochloride](/img/structure/B3165817.png)

amine hydrochloride](/img/structure/B3165822.png)

![Butyl[(3-Fluorophenyl)Methyl]Amine Hydrochloride](/img/structure/B3165834.png)

Amine Hydrochloride](/img/structure/B3165842.png)